Enhanced Lipophilicity (LogP 4.20) Drives Superior Membrane Permeability and Bioavailability Potential Compared to Methoxy and Ethoxy Analogs
5-Bromo-2-butoxypyridine exhibits a computed ACD/LogP value of 4.20 . This is substantially higher than the XLogP3 value of 2.4 for the methoxy analog, 5-Bromo-2-methoxypyridine [1], and the predicted LogP of ~3.2 for the ethoxy analog. The increased lipophilicity conferred by the butoxy group enhances the compound's ability to cross biological membranes, a critical parameter for improving oral bioavailability and tissue distribution in drug candidates. This difference of 1.8 log units corresponds to a ~63-fold increase in octanol-water partition coefficient, directly impacting passive diffusion rates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.20 |
| Comparator Or Baseline | 5-Bromo-2-methoxypyridine: XLogP3 = 2.4; 5-Bromo-2-ethoxypyridine: predicted LogP ≈ 3.2 |
| Quantified Difference | ΔLogP = +1.8 vs. methoxy analog; ~+1.0 vs. ethoxy analog |
| Conditions | Computed values from ACD/Labs Percepta Platform and XLogP3. |
Why This Matters
A higher LogP value directly correlates with improved membrane permeability, a key determinant of a compound's drug-likeness and potential for in vivo efficacy.
- [1] PubChem. (2025). 5-Bromo-2-methoxypyridine. https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methoxypyridine View Source
